(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDNYRIMCKCHHI-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical formula is , featuring a benzofuran core with various substituents that may influence its biological interactions. The presence of the bromobenzylidene and oxopropoxy groups suggests potential for diverse pharmacological effects.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran moiety |
| Substituents | 3-Bromobenzylidene, 2-Oxopropoxy |
| Molecular Weight | 364.23 g/mol |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structural features have demonstrated effectiveness against breast and colon cancer cells through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent . In vitro assays have indicated that it may reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This activity could be attributed to its ability to inhibit specific signaling pathways involved in inflammation.
Antioxidant Activity
Furthermore, this compound has been reported to exhibit antioxidant properties . Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. The compound's structural components may contribute to its ability to scavenge free radicals effectively.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These studies suggest strong binding affinities with enzymes involved in cancer progression, indicating potential therapeutic applications.
In Vitro Assays
In vitro studies have demonstrated that the compound inhibits the growth of cancer cells at micromolar concentrations. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, highlighting its potency as an anticancer agent.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds to assess relative biological activities:
| Compound Name | Notable Biological Activity |
|---|---|
| (Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Anticancer and anti-inflammatory effects |
| (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Exhibits antioxidant activity |
| Benzofuran derivatives | Known for diverse pharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
